N(5)-Acetyl-L-ornithine
Description
Definition and Nomenclature of N(5)-Acetyl-L-ornithine
This compound is an amino acid derivative that plays a role in various biochemical processes. cymitquimica.com It is a modified form of the amino acid L-ornithine, where an acetyl group is attached to the nitrogen atom at the fifth position, also known as the delta (δ) nitrogen. cymitquimica.comebi.ac.uk This structural modification distinguishes it from other acetylated forms of ornithine, such as N(2)-acetyl-L-ornithine, where the acetyl group is on the alpha nitrogen. ebi.ac.uk
Chemically, it is defined as an N(5)-acyl-L-ornithine where the acyl group is specified as acetyl. nih.gov This compound belongs to the class of organic compounds known as L-alpha-amino acids, which are alpha-amino acids with the L-configuration at the alpha-carbon. hmdb.ca The IUPAC name for this compound is (2S)-5-acetamido-2-aminopentanoic acid. nih.govachemblock.com
Below is a data table summarizing the key nomenclature and identifiers for this compound:
| Identifier Type | Value |
| IUPAC Name | (2S)-5-acetamido-2-aminopentanoic acid nih.govachemblock.com |
| Synonyms | N(delta)-Acetylornithine, N5-acetyl-L-ornithine, (S)-5-Acetamido-2-aminopentanoic acid cymitquimica.comnih.gov |
| CAS Number | 2185-16-2 cymitquimica.comachemblock.com |
| Molecular Formula | C7H14N2O3 nih.gov |
| Molecular Weight | 174.20 g/mol nih.gov |
| InChIKey | SRXKAYJJGAAOBP-LURJTMIESA-N nih.gov |
Significance in Biological Systems Research
This compound is a significant intermediate in the biosynthesis of arginine in many bacteria. nih.govresearchgate.net In these organisms, the pathway to arginine involves a series of acetylated intermediates, and this compound is a direct precursor to N-acetyl-L-citrulline in a variant pathway. nih.gov Specifically, the enzyme acetylornithine transcarbamylase catalyzes the conversion of N-acetyl-L-ornithine and carbamyl phosphate (B84403) to N-acetyl-L-citrulline. nih.gov This is a deviation from the more common pathway where ornithine is directly converted to citrulline. nih.gov
Furthermore, the enzyme N-acetylornithine aminotransferase plays a dual role in both arginine and lysine (B10760008) biosynthesis in some bacteria, highlighting the interconnectedness of these metabolic pathways. acs.org In plants like Arabidopsis thaliana, an enzyme with similarity to bacterial N-acetylornithine deacetylase has been shown to be involved in ornithine biosynthesis, which in turn affects the levels of polyamines, crucial molecules for growth and development. oup.com
Research into this compound and its metabolic enzymes is also driven by the search for new antibacterial agents. Since the arginine biosynthetic pathway is essential for many bacteria but has key differences from the analogous pathways in mammals, enzymes like Nα-acetyl-L-ornithine deacetylase (ArgE) are considered promising targets for the development of new antibiotics. nih.govmarquette.edu
Historical Context of this compound Discovery and Early Research
The broader context for the discovery and study of this compound is rooted in the elucidation of the urea (B33335) cycle, also known as the ornithine cycle. This was the first metabolic cycle to be discovered, a landmark achievement reported by Hans Krebs and Kurt Henseleit in 1932. researchgate.netbiocrates.comnumberanalytics.comnumberanalytics.com Their work established the central role of ornithine in the process of urea synthesis in mammals, which is essential for detoxifying ammonia. numberanalytics.comnumberanalytics.com The discovery of ornithine itself predates this, with its first isolation from chicken excrement by Jaffé in 1877. biocrates.com
Early research on arginine biosynthesis in bacteria revealed a pathway involving acetylated intermediates. researchgate.net This led to the identification of N-acetylated compounds of ornithine as key players. The enzyme Nα-acetyl-L-ornithine deacetylase (ArgE), which hydrolyzes Nα-acetyl-L-ornithine to L-ornithine and acetate (B1210297), was identified as a critical step in this pathway for many prokaryotes. nih.govmarquette.edu
Subsequent research in various bacteria, such as Xanthomonas campestris, uncovered variations in this pathway. For instance, the discovery of acetylornithine transcarbamylase demonstrated that N-acetyl-L-ornithine could be directly utilized to form N-acetyl-L-citrulline, bypassing the deacetylation to ornithine at that stage. nih.gov These findings have progressively built our understanding of the diverse metabolic strategies employed by different organisms for arginine synthesis, with this compound being a central compound in these studies.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-acetamido-2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKAYJJGAAOBP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314796 | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-16-2 | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(delta)-Acetylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(5)-ACETYL-L-ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516JQZ64WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N5-Acetylornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of N 5 Acetyl L Ornithine
N(5)-Acetyl-L-ornithine as an Intermediate in Amino Acid Metabolism
This compound, also known as Nα-acetyl-L-ornithine, functions as a critical stepping stone in the metabolic conversion of glutamate (B1630785) to arginine. umaryland.edu Its primary role is to protect the α-amino group of ornithine from unwanted reactions during the biosynthetic process.
The biosynthesis of arginine from glutamate via acetylated intermediates is a fundamental metabolic pathway. nih.gov this compound is a central molecule in this process, participating in both linear and cyclic pathway variations. nih.gov
In the linear pathway of arginine biosynthesis, which is characteristic of Enterobacteriaceae, this compound is hydrolyzed to form ornithine and acetate (B1210297). nih.govresearchgate.net This reaction is catalyzed by the enzyme acetylornithinase (AOase), encoded by the argE gene. nih.gov The resulting ornithine then proceeds through the remaining steps of the pathway to yield arginine.
Key Enzymes in the Linear Arginine Biosynthetic Pathway
| Enzyme | EC Number | Function | Gene |
| N-Acetylglutamate synthase | 2.3.1.1 | Catalyzes the acetylation of L-glutamate. | argA |
| N-Acetylglutamate kinase | 2.7.2.8 | Phosphorylates N-acetyl-L-glutamate. | argB |
| N-Acetyl-gamma-glutamyl-phosphate reductase | 1.2.1.38 | Reduces N-acetyl-gamma-glutamyl-phosphate. | argC |
| N-Acetylornithine aminotransferase | 2.6.1.11 | Transfers an amino group to form N-acetyl-L-ornithine. | argD |
| Acetylornithinase | 3.5.1.16 | Hydrolyzes N-acetyl-L-ornithine to ornithine and acetate. | argE |
This table is based on information from multiple sources. nih.govresearchgate.net
In many other prokaryotes, as well as in fungi and green algae, a cyclic version of the arginine biosynthesis pathway exists. nih.gov In this pathway, the acetyl group from this compound is not lost but is instead recycled. The enzyme ornithine acetyltransferase (OATase), encoded by the argJ gene, transfers the acetyl group from this compound to glutamate, regenerating N-acetylglutamate, which can re-enter the pathway. nih.gov This cyclic mechanism is considered more energetically efficient. nih.gov
Microorganisms exhibit diversity in their arginine biosynthetic strategies involving this compound. nih.gov While many bacteria utilize the linear or cyclic pathways described above, some have evolved unique mechanisms. For instance, in Xanthomonas campestris, a novel enzyme, acetylornithine transcarbamylase, catalyzes the formation of N-acetyl-L-citrulline directly from N-acetyl-L-ornithine and carbamyl phosphate (B84403). nih.gov This represents a distinct departure from the canonical pathway where ornithine is first deacetylated.
Furthermore, studies in Pseudomonas aeruginosa have revealed a dual role for N-2-acetylornithine 5-aminotransferase, an enzyme involved in this compound metabolism. This enzyme functions in both the biosynthesis and catabolism of L-arginine, highlighting the metabolic adaptability of microorganisms. asm.org
In eukaryotic organisms, the biosynthesis of arginine also involves this compound as an intermediate. The pathway in plants, for example, shares similarities with the microbial cyclic pathway, where ornithine is synthesized from glutamate via acetylated intermediates. researchgate.netnih.gov The enzyme N-acetylornithine deacetylase plays a role in ornithine biosynthesis in the cytosol of plant cells, where ornithine can then serve as a precursor for other molecules like polyamines and alkaloids. mdpi.com
Role in Arginine Biosynthesis Pathways
Precursor Amino Acids for this compound Synthesis
The primary precursor for the synthesis of this compound is the amino acid L-glutamate . nih.gov Through a series of enzymatic reactions, L-glutamate is converted into this compound. In some organisms, other amino acids such as arginine and proline can also contribute to the ornithine pool, which is a direct precursor to this compound in the reverse reaction of the deacetylase. researchgate.netresearchgate.net
Precursor Amino Acids and Their Relationship to this compound
| Precursor Amino Acid | Role in this compound Synthesis |
| L-Glutamate | The primary building block for the de novo synthesis of this compound. nih.gov |
| L-Arginine | Can be catabolized to produce ornithine, a direct precursor for the formation of this compound. researchgate.net |
| L-Proline | Can be converted to ornithine, thereby contributing to the precursor pool for this compound synthesis. researchgate.net |
L-Ornithine as a Direct Precursor
The most direct pathway to the formation of this compound is the enzymatic acetylation of L-Ornithine. This reaction involves the transfer of an acetyl group to the delta (δ) or number 5 nitrogen atom of the L-Ornithine molecule.
Research has identified that this conversion is catalyzed by an Ornithine Nδ-acetyltransferase enzyme nih.gov. This process is a crucial step in the jasmonate-induced metabolic pathways in plants like Arabidopsis, where this compound accumulates as a defensive metabolite nih.gov.
| Substrate | Enzyme | Product |
| L-Ornithine | Ornithine Nδ-acetyltransferase | This compound |
This table summarizes the direct enzymatic conversion of L-Ornithine to this compound.
Conversion from Arginine, Proline, and Glutamate
The biosynthesis of this compound is closely integrated with the metabolic pathways of Arginine, Proline, and Glutamate, as these amino acids can all be converted into the direct precursor, L-Ornithine nih.gov. The metabolic interconversion of these amino acids is linked by the intermediate compound pyrroline-5-carboxylate nih.gov.
The primary pathways from these precursors to L-Ornithine are:
Arginine: Converted to L-Ornithine by the action of the arginase enzyme nih.gov.
Proline: Metabolized to L-Ornithine via Proline dehydrogenase and Ornithine δ-aminotransferase nih.gov.
Glutamate: Can be converted to L-Ornithine through the intermediate pyrroline-5-carboxylate, a reaction catalyzed by pyrroline-5-carboxylate synthase nih.gov.
Once L-Ornithine is formed from any of these sources, it can then be acetylated to produce this compound nih.gov.
Experimental evidence from studies on Arabidopsis using stable isotope labeling has confirmed these metabolic connections. When plants were supplied with 13C-labeled Arginine, Proline, and Glutamate, a significant incorporation of the 13C label into the this compound pool was observed, demonstrating that these amino acids are actively converted into this compound within the plant nih.gov.
| Precursor Administered | % of Labeled [13C5]this compound |
| [U-13C]Arginine | ~25% |
| [U-13C]Proline | ~20% |
| [U-13C]Glutamate | ~15% |
This table presents research findings on the incorporation of carbon-13 from labeled precursor amino acids into this compound in MeJA-treated Arabidopsis leaves, indicating their role as metabolic precursors. Data adapted from scientific studies nih.gov.
Enzymology of N 5 Acetyl L Ornithine Metabolism
Acetyltransferases Involved in N(5)-Acetyl-L-ornithine Synthesis
The synthesis of acetylated ornithine derivatives is carried out by acetyltransferases, which utilize an acetyl donor to modify the ornithine molecule. Depending on the specific nitrogen atom on the ornithine molecule that is acetylated, different enzymes are involved.
N(delta)-acetylornithine Acetyltransferase (e.g., NATA1 in Arabidopsis)
N(delta)-acetylornithine acetyltransferase is responsible for the synthesis of Nδ-acetylornithine. A key example of this enzyme is NATA1 in Arabidopsis thaliana.
Function: NATA1 catalyzes the acetylation of the delta (δ) amino group of L-ornithine to produce Nδ-acetylornithine. nih.govnih.gov This reaction is part of a newly identified defense response in plants.
Induction: The expression of the NATA1 gene and the accumulation of Nδ-acetylornithine are strongly induced by the plant hormone methyl jasmonate (MeJA), as well as by insect feeding and infection by pathogens like Pseudomonas syringae. nih.govnih.gov
Biological Role: The production of Nδ-acetylornithine by NATA1 serves as a defense mechanism. nih.gov It can have a direct toxic or deterrent effect on herbivores, such as the green peach aphid (Myzus persicae). nih.govresearchgate.net Additionally, by converting essential amino acids into a form that insects cannot utilize, NATA1 contributes to plant resistance. researchgate.net Stable isotope labeling experiments have confirmed that upon MeJA elicitation, arginine, proline, and glutamate (B1630785) are converted to ornithine, which is then acetylated by NATA1. nih.govnih.gov
| Enzyme Feature | Description |
| Enzyme Name | N(delta)-acetylornithine Acetyltransferase (NATA1) |
| Organism | Arabidopsis thaliana nih.gov |
| Gene Locus | At2g39030 uniprot.org |
| Substrate | L-ornithine nih.gov |
| Product | Nδ-acetylornithine nih.gov |
| Inducers | Methyl jasmonate (MeJA), insect feeding, pathogen infection nih.gov |
| Function | Plant defense response nih.gov |
N(2)-acetylornithine:N-acetylglutamate Acetyltransferase (NAOGAcT)
N(2)-acetylornithine:N-acetylglutamate acetyltransferase (NAOGAcT), also known as ornithine acetyltransferase (OAT), is a key enzyme in the cyclic pathway of ornithine biosynthesis found in plants and many microorganisms. oup.comwikipedia.org
Function: This enzyme catalyzes the transfer of the acetyl group from Nα-acetyl-L-ornithine to L-glutamate. wikipedia.orgyeastgenome.org This reaction produces L-ornithine and regenerates N-acetyl-L-glutamate (NAG), which is a crucial activator for carbamoyl (B1232498) phosphate (B84403) synthetase in the urea (B33335) cycle and a precursor for arginine biosynthesis. oup.comwikipedia.orgnih.gov
Reaction: Nα-acetyl-L-ornithine + L-glutamate ⇌ L-ornithine + N-acetyl-L-glutamate. wikipedia.orgmodelseed.org
Metabolic Pathway: NAOGAcT is central to the cyclic version of arginine biosynthesis. oup.com In this cycle, the acetyl group is conserved, being transferred from Nα-acetylornithine back to glutamate, allowing for continuous synthesis. This contrasts with the linear pathway where the acetyl group is removed by hydrolysis. oup.com
| Enzyme Feature | Description |
| Enzyme Name | N(2)-acetylornithine:N-acetylglutamate Acetyltransferase (NAOGAcT) |
| Systematic Name | N2-acetyl-L-ornithine:L-glutamate N-acetyltransferase wikipedia.org |
| EC Number | 2.3.1.35 wikipedia.org |
| Substrates | Nα-acetyl-L-ornithine, L-glutamate wikipedia.org |
| Products | L-ornithine, N-acetyl-L-glutamate wikipedia.org |
| Pathway | Cyclic pathway of ornithine/arginine biosynthesis oup.com |
Deacetylases Acting on this compound
Deacetylases, or amidohydrolases, are enzymes that catalyze the removal of an acetyl group from N-acetylated compounds through hydrolysis. In the context of ornithine metabolism, they are critical for the production of L-ornithine from its N-acetylated precursor in the linear arginine biosynthetic pathway.
N(alpha)-acetyl-L-ornithine Deacetylase (ArgE)
Nα-acetyl-L-ornithine deacetylase, encoded by the argE gene, is a metallohydrolase that plays a pivotal role in the arginine biosynthetic pathway in many bacteria. nih.gov
Function: ArgE catalyzes the hydrolysis of Nα-acetyl-L-ornithine to produce L-ornithine and acetate (B1210297). nih.govwikipedia.org This step is essential for bacterial growth as L-ornithine is a direct precursor for arginine and polyamines, which are necessary for DNA replication and cell division. nih.gov
Reaction: Nα-acetyl-L-ornithine + H₂O ⇌ L-ornithine + acetate. wikipedia.org
Occurrence: The enzyme is found in all Gram-negative and most Gram-positive bacteria but is absent in mammals, making it a potential target for new antibiotics. nih.govfrontiersin.org In organisms like Escherichia coli, this enzyme provides the final step in a linear pathway for ornithine synthesis. oup.comebi.ac.uk
Nomenclature: This enzyme is also known as acetylornithinase, N-acetylornithinase, or N2-acetyl-L-ornithine amidohydrolase. wikipedia.orgebi.ac.uk
Mechanism of Action and Substrate Specificity of Deacetylases
The ArgE enzyme from E. coli has been a model for studying the mechanism and specificity of this class of deacetylases.
Mechanism: ArgE is a metal-dependent enzyme. nih.gov The purified enzyme from E. coli contains one zinc atom per monomer, but its activity can be significantly increased by the addition of zinc or cobalt, suggesting the active site can accommodate two metal ions. nih.gov The catalytic mechanism involves two enzymatic groups, one acting as a general base and the other as a general acid. nih.gov A single proton transfer is believed to occur in a partially rate-limiting step of the hydrolysis reaction. nih.gov
Substrate Specificity: The substrate specificity of ArgE is relatively broad. nih.gov While its natural substrate is Nα-acetyl-L-ornithine, it can hydrolyze several other α-N-acyl-L-amino acids. ebi.ac.uk Notably, it exhibits higher activity with α-N-acetyl- and α-N-formylmethionine than with its native substrate. nih.gov
| Characteristic | Description |
| Enzyme Family | Metal-dependent aminoacylase (B1246476) nih.gov |
| Metal Cofactor | Contains Zn²⁺; activity enhanced by Zn²⁺ or Co²⁺ nih.gov |
| Proposed Mechanism | Involves general acid-base catalysis with a two-metal ion center nih.gov |
| Substrate Range | Broad, includes various α-N-acyl-L-amino acids ebi.ac.uknih.gov |
| Optimal Substrates | α-N-acetylmethionine, α-N-formylmethionine nih.gov |
Transcarbamylases Utilizing this compound
In some organisms, a variation of the arginine biosynthetic pathway utilizes N-acetylated intermediates in a transcarbamylation step. The primary enzyme in this context is N-acetylornithine transcarbamylase.
Enzyme: N-acetylornithine carbamoyltransferase (AOTC), also known as N-acetylornithine transcarbamylase. wikipedia.orgnih.gov
Function: This enzyme catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to the α-amino group of Nα-acetyl-L-ornithine, producing N-acetyl-L-citrulline and phosphate. wikipedia.orgnih.gov
Reaction: Carbamoyl phosphate + Nα-acetyl-L-ornithine ⇌ Phosphate + N-acetyl-L-citrulline. wikipedia.org
Significance: AOTC is a key enzyme in a novel arginine biosynthetic pathway found in several eubacteria, such as Xanthomonas campestris, and some human pathogens. This enzyme is distinct from the more common ornithine transcarbamylase (OTC), which uses L-ornithine directly as a substrate. nih.govnih.gov The specificity of AOTC for the N-acetylated substrate provides a potential target for developing specific antimicrobial agents.
| Enzyme Feature | Description |
| Enzyme Name | N-acetylornithine carbamoyltransferase (AOTC) wikipedia.org |
| EC Number | 2.1.3.9 wikipedia.org |
| Substrates | Carbamoyl phosphate, Nα-acetyl-L-ornithine wikipedia.org |
| Products | Phosphate, N-acetyl-L-citrulline wikipedia.org |
| Pathway | Alternative arginine biosynthetic pathway in some eubacteria |
Acetylornithine Transcarbamylase Activity and Novel Pathways
A novel enzyme, Acetylornithine Transcarbamylase (AOTCase), has been identified in organisms such as Xanthomonas campestris, revealing an alternative pathway for arginine biosynthesis. rcsb.orgnih.gov Unlike the canonical pathway where ornithine transcarbamylase (OTCase) directly converts ornithine and carbamyl phosphate into citrulline, this novel pathway inverts the order of transcarbamylation and deacetylation. rcsb.orguniprot.org In this pathway, this compound is converted to N-acetyl-L-citrulline by AOTCase, which is then deacetylated to form citrulline. rcsb.orguniprot.org
The AOTCase from X. campestris was cloned, overexpressed in Escherichia coli, and characterized. rcsb.orgnih.gov This enzyme specifically catalyzes the formation of N-acetyl-L-citrulline from N-acetyl-L-ornithine and carbamyl phosphate. rcsb.orgnih.gov The kinetic parameters for this enzyme have been determined, highlighting its efficiency. A potent inhibitor, Nα-acetyl-Nδ-phosphonoacetyl-L-ornithine, was synthesized and showed significant inhibition of this enzyme, suggesting its potential as a lead compound for developing specific inhibitors against this novel family of transcarbamylases. rcsb.orgnih.gov
This discovery of AOTCase and the alternative arginine biosynthetic pathway suggests that different evolutionary paths for arginine synthesis arose early in evolution, with the OTCase-dependent pathway becoming the most prevalent. rcsb.orgnih.gov The gene encoding this novel transcarbamylase, initially annotated as argF, is distinct from the canonical OTCase and has been found in other bacteria, including members of the Bacteroidetes phylum. rcsb.orgnih.gov
| Substrate | Km (mM) |
|---|---|
| N-acetyl-L-ornithine | 1.05 |
| Carbamyl phosphate | 0.01 |
Monooxygenases and Related Enzymes in this compound Derived Metabolites
L-ornithine N(5)-monooxygenase (SidA) and N(5)-hydroxy-L-ornithine Formation
L-ornithine N(5)-monooxygenase, exemplified by SidA in Aspergillus fumigatus, is a crucial flavin-dependent enzyme involved in the biosynthesis of hydroxamate-containing siderophores. ebi.ac.uksigmaaldrich.comresearchgate.net Siderophores are high-affinity iron chelators essential for iron acquisition in many microorganisms. researchgate.netrhea-db.org SidA catalyzes the NADPH-dependent N-hydroxylation of the δ-amino group of L-ornithine to produce N(5)-hydroxy-L-ornithine. ebi.ac.ukresearchgate.net This reaction is a key initial step in the biosynthesis of siderophores like fusarinine (B1175079) C, triacetylfusarinine C (TAFC), and ferricrocin (FC). ebi.ac.uk
The catalytic cycle of SidA involves the reduction of flavin adenine (B156593) dinucleotide (FAD) by NADPH, followed by a reaction with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which is the species responsible for hydroxylation. sigmaaldrich.com The enzyme is highly specific for L-ornithine and shows a preference for NADPH over NADH as a cofactor. ebi.ac.ukresearchgate.net The presence of NADP+ is important for stabilizing the C4a-hydroperoxyflavin intermediate. sigmaaldrich.com Due to its essential role in fungal virulence and its absence in humans, SidA is considered a promising target for antifungal drug development. sigmaaldrich.com
N(5)-hydroxyornithine Transacetylases (e.g., SidF, Sib3, SidL)
Following the formation of N(5)-hydroxy-L-ornithine by SidA, the pathways for different siderophores diverge. ebi.ac.uk The subsequent steps often involve transacetylation reactions catalyzed by N(5)-hydroxyornithine transacetylases. In Aspergillus fumigatus, two such enzymes are SidF and SidL. rhea-db.orgnih.gov
SidL is a constitutively expressed N(5)-hydroxyornithine:acetyl-CoA-N(5)-transacetylase responsible for the acetylation of N(5)-hydroxy-L-ornithine to form N(5)-acetyl-N(5)-hydroxy-L-ornithine, a precursor for the biosynthesis of the intracellular siderophores ferricrocin (FC) and hydroxyferricrocin (HFC). nih.gov
SidF, on the other hand, is a transacylase that transfers an anhydromevalonyl group from anhydromevalonyl-CoA to N(5)-hydroxy-L-ornithine, a step in the biosynthesis of the extracellular siderophores fusarinine C (FsC) and triacetylfusarinine C (TAFC). ebi.ac.ukrhea-db.org Interestingly, recent studies have shown that SidF can also utilize acetyl-CoA as a donor, suggesting a broader substrate specificity and a potential complementary role to SidL under certain conditions. rhea-db.org
In Schizosaccharomyces pombe, the protein Sib3 is predicted to be the N(5)-hydroxyornithine-N(5)-transacetylase that catalyzes the acetylation of N(5)-hydroxyornithine in the ferricrocin biosynthetic pathway. Disruption of the gene encoding Sib3 has been shown to prevent the biosynthesis of ferricrocin. These transacetylases belong to the GCN5-related N-acetyltransferase (GNAT) superfamily.
| Enzyme | Organism | Function | Siderophore Pathway |
|---|---|---|---|
| SidL | Aspergillus fumigatus | Acetylation of N(5)-hydroxy-L-ornithine | Ferricrocin, Hydroxyferricrocin |
| SidF | Aspergillus fumigatus | Transacylation of N(5)-hydroxy-L-ornithine with anhydromevalonyl-CoA (and acetyl-CoA) | Fusarinine C, Triacetylfusarinine C |
| Sib3 | Schizosaccharomyces pombe | Predicted acetylation of N(5)-hydroxy-L-ornithine | Ferricrocin |
Structural Biology and Comparative Enzymology
Crystal Structures and Active Site Characterization (e.g., ArgE)
The crystal structure of N-acetyl-L-ornithine deacetylase (ArgE) from Escherichia coli, an enzyme that hydrolyzes N(alpha)-acetyl-L-ornithine to L-ornithine and acetate, has been determined. rcsb.orgnih.gov ArgE is a metallohydrolase that is crucial for bacterial survival and is considered a promising target for new antibiotics as it is not present in mammals. rcsb.orgnih.gov The crystal structures of ArgE have been resolved in both mono-zinc and di-zinc forms, providing detailed insights into its active site. rcsb.org
The active site of ArgE contains a dinuclear metal center, which is a characteristic feature of this enzyme family. ebi.ac.uk The structure reveals key residues involved in substrate binding and catalysis. The specificity for N-acetylornithine is conferred by hydrogen bonding and hydrophobic interactions within the active site. The determination of the crystal structure of ArgE provides a foundation for the rational design of specific inhibitors that could be developed as novel antibacterial agents.
Structural Homology Among Related Enzymes (e.g., SidF and SidL)
Despite differences in their primary sequences and specific roles in siderophore biosynthesis, significant structural homology exists among related enzymes such as SidF and SidL from Aspergillus fumigatus. rhea-db.org Structural modeling using AlphaFold has revealed a high degree of similarity between the three-dimensional structures of SidF and SidL. rhea-db.org This structural conservation is observed even though the sequence identity between the two enzymes is relatively low. rhea-db.org
Both SidF and SidL belong to the GNAT superfamily of enzymes and share a conserved protein fold. rhea-db.org The X-ray crystal structure of SidF shows a two-domain architecture, with a C-terminal domain that contains the characteristic GNAT motif and is crucial for enzymatic activity. The structural similarity between SidF and SidL suggests a common evolutionary origin for these components of the fungal siderophore biosynthetic machinery. nih.gov This homology is also shared with bacterial siderophore-biosynthetic acyltransferases, indicating a degree of conservation of these pathways across different kingdoms of life. nih.gov
Unveiling the Multifaceted Roles of this compound in Cellular Processes
This compound, a derivative of the non-proteinogenic amino acid L-ornithine, plays a significant role in a variety of metabolic pathways across different biological kingdoms. While its functions are diverse, they are intricately linked to nitrogen metabolism, iron acquisition, the synthesis of essential polyamines, and plant defense mechanisms. This article provides a comprehensive overview of the biological and physiological functions of this compound, strictly adhering to its established roles in key cellular processes.
Biological and Physiological Functions
Functions in Plant Defense Mechanisms
Interactions with Plant Pathogens (e.g., Pseudomonas syringae)
This compound plays a significant role in the interaction between certain plants and the pathogenic bacterium Pseudomonas syringae. This interaction is primarily mediated by a toxin produced by some pathovars of P. syringae, known as mangotoxin. Mangotoxin acts as an antimetabolite, targeting a key enzymatic step in the arginine biosynthesis pathway that involves this compound.
Specifically, mangotoxin inhibits the enzyme ornithine N-acetyltransferase (OAT), which catalyzes the synthesis of L-ornithine from N-acetyl-L-ornithine. mdpi.comresearchgate.netplos.org The inhibition of this step disrupts the normal production of ornithine and, consequently, arginine, which is vital for the bacterium's growth and virulence. The toxic effect of mangotoxin on other bacteria, such as Escherichia coli, can be observed through growth inhibition assays. A key finding in the study of mangotoxin is that its inhibitory effects can be reversed by the addition of L-ornithine to the growth medium, but not by the addition of N-acetyl-L-ornithine. asm.orgresearchgate.net This observation strongly indicates that the toxin's target is the enzymatic conversion of N-acetyl-L-ornithine to ornithine. asm.orgresearchgate.net
The production of mangotoxin is considered a virulence factor for P. syringae, contributing to the severity of disease symptoms in host plants, which can include necrosis. mdpi.comresearchgate.net Mutants of P. syringae that are unable to produce mangotoxin have been shown to be less virulent. researchgate.net
Table 1: Effect of Mangotoxin on Bacterial Growth and Reversal by Amino Acid Supplementation
| Condition | Observed Effect on E. coli Growth | Inference |
|---|---|---|
| Culture with Mangotoxin-producing P. syringae | Inhibition of growth | Mangotoxin is toxic to E. coli. |
| Culture with Mangotoxin + supplemental N-Acetyl-L-ornithine | Inhibition of growth | The toxin does not act on a step prior to the formation of N-Acetyl-L-ornithine. asm.orgresearchgate.net |
| Culture with Mangotoxin + supplemental L-ornithine | Growth is restored | The toxin targets the enzymatic step that produces L-ornithine from N-Acetyl-L-ornithine. asm.orgresearchgate.net |
Essentiality for Bacterial Growth and Survival
This compound is a crucial intermediate in the biosynthesis of L-arginine in many bacteria, making it essential for their growth and survival. The arginine biosynthetic pathway is a vital metabolic route that provides the necessary arginine for protein synthesis and other cellular functions. In bacteria like Pseudomonas syringae, a functional arginine biosynthesis pathway is not only required for growth on minimal media but is also linked to its virulence and the production of other toxins, such as syringomycin. nih.govnih.gov
The conversion of this compound to L-ornithine is a critical step in this pathway. This reaction is primarily catalyzed by the enzyme acetylornithine deacetylase (ArgE). nih.govebi.ac.ukuniprot.orgwikipedia.org The gene encoding this enzyme, argE, has been identified in the genome of P. syringae. nih.gov The L-ornithine produced from this reaction is then further metabolized to generate L-arginine.
Table 2: Arginine Biosynthesis Pathway and the Role of this compound
| Precursor | Intermediate | Enzyme | Product | Essentiality |
|---|---|---|---|---|
| N-Acetylglutamate | ... | ... | This compound | Precursor to the essential amino acid L-ornithine. |
| This compound | - | Acetylornithine deacetylase (ArgE) | L-ornithine | Critical step for the synthesis of L-arginine, required for protein synthesis and bacterial growth. nih.govebi.ac.ukuniprot.org |
| L-ornithine | ... | ... | L-arginine | Essential amino acid for bacterial survival and virulence. nih.govnih.gov |
Occurrence and Distribution in Biological Systems
Presence Across Prokaryotic Domains (e.g., Bacteria)
In the realm of prokaryotes, particularly bacteria, the metabolism of acetylated ornithine is a well-documented component of arginine biosynthesis. However, the literature predominantly focuses on the N(α)-acetyl-L-ornithine isomer. In many bacteria, the synthesis of ornithine, a precursor to arginine, proceeds through a pathway involving N(α)-acetylated intermediates. Two key enzymes in this process are acetylornithinase (AOase), which hydrolyzes N(α)-acetylornithine to ornithine and acetate (B1210297), and ornithine acetyltransferase (OATase), which recycles the acetyl group. The linear pathway utilizing AOase is characteristic of Enterobacteriaceae, while the cyclic pathway involving OATase is more widespread among other prokaryotes asm.org.
While N(α)-acetyl-L-ornithine is a central metabolite in these pathways, direct evidence for the widespread occurrence and functional significance of N(5)-Acetyl-L-ornithine in bacteria is less pronounced in the available research. Some studies on Escherichia coli have explored the activity of acetylornithine delta-transaminase, which can act on both acetylornithine and ornithine, suggesting a potential for the involvement of acetylated ornithine derivatives in its metabolism nih.gov. However, the specific roles and prevalence of the N(5) isomer remain an area for further investigation. It is crucial to distinguish between the two isomers, as their metabolic fates and the enzymes that act upon them are distinct.
Presence in Eukaryotic Organisms
This compound has been identified in a diverse range of eukaryotic organisms, including fungi, plants, insects, and mammals. Its roles in these organisms are varied, from serving as a precursor in biosynthetic pathways to acting as a defensive compound.
In the fungal kingdom, derivatives of this compound are crucial for iron acquisition. Many fungi produce siderophores, which are high-affinity iron-chelating compounds, to scavenge iron from their environment. In the pathogenic fungus Aspergillus fumigatus, the biosynthesis of hydroxamate siderophores involves the N(5)-hydroxylation of L-ornithine, followed by acetylation to form N(5)-acetyl-N(5)-hydroxy-L-ornithine rsc.orgrsc.org. This compound is a key building block for both extracellular and intracellular siderophores like fusarinine (B1175079) C (FsC), triacetylfusarinine C (TAFC), and ferricrocin (FC) rsc.orghimjournals.com. The transacetylases SidF and SidL are involved in the generation of these intermediates nih.gov.
Similarly, the fission yeast Schizosaccharomyces pombe produces the siderophore ferrichrome, and its biosynthesis also requires the formation of N(5)-acetyl-N(5)-hydroxyornithine nih.gov. The N(5)-hydroxyornithine-N(5)-transacetylase Sib3 is predicted to catalyze the acetylation of N(5)-hydroxyornithine in this process nih.gov.
Table 1: Occurrence of this compound Derivatives in Fungi
| Fungal Species | Compound | Biosynthetic Pathway | Reference |
| Aspergillus fumigatus | N(5)-acetyl-N(5)-hydroxy-L-ornithine | Siderophore Biosynthesis | rsc.orgrsc.orgnih.gov |
| Schizosaccharomyces pombe | N(5)-acetyl-N(5)-hydroxyornithine | Ferrichrome Biosynthesis | nih.gov |
The presence and function of this compound, often referred to as N(delta)-acetylornithine in botanical literature, have been notably characterized in the model plant Arabidopsis thaliana. In this plant, N(delta)-acetylornithine is a nonprotein amino acid that is strongly induced by the plant hormone methyl jasmonate (MeJA), which is involved in plant defense responses nih.gov. Research has shown that upon elicitation by MeJA, L-ornithine is acetylated by the enzyme NATA1 to produce N(delta)-acetylornithine nih.gov. This compound has been demonstrated to have a direct toxic or deterrent effect on the green peach aphid (Myzus persicae), suggesting its role as a chemical defense against herbivores nih.gov.
This compound has also been reported in other plant species. For instance, it has been identified in Corydalis ochotensis nih.gov. In studies with the green alga Chlorella vulgaris, this compound was found to be an ineffective substrate for glutamate (B1630785) acetylation, in contrast to N(2)-acetyl-l-ornithine, which served as a substrate oup.comnih.gov. This suggests that in the specific metabolic context of arginine biosynthesis in Chlorella, the N(5) isomer may not play a direct role.
Table 2: Documented Presence of this compound in Plants
| Plant Species | Common Name | Finding | Reference |
| Arabidopsis thaliana | Thale cress | Induced by methyl jasmonate as a defense compound against herbivores. | nih.gov |
| Corydalis ochotensis | - | Reported as a constituent. | nih.gov |
| Chlorella vulgaris | Green alga | Found to be an ineffective substrate for glutamate acetylation in studies of arginine biosynthesis. | oup.comnih.gov |
The occurrence of this compound has been reported in the fruit fly, Drosophila melanogaster nih.gov. While its presence is documented, detailed information regarding its specific metabolic functions, concentration, and the enzymes involved in its synthesis and degradation in this organism are not extensively covered in the current body of research. The energy metabolism of Drosophila is complex and involves the breakdown of sugars, lipids, and proteins to generate ATP, but the specific role of this compound within these pathways is yet to be fully elucidated nih.gov.
In mammals, the enzymes that specifically handle N-acetylornithine for arginine or ornithine synthesis are not considered to be expressed nih.gov. Despite this, this compound has been detected in human bodily fluids. It is considered a minor component of deproteinized blood plasma, with an average concentration of 1.1 +/- 0.4 μmol/L, and is also found in very small amounts in urine targetmol.com.
Of particular interest is the finding of significantly elevated levels of N-acetylornithine in the aqueous humor of individuals with controlled type 2 diabetes when compared to healthy subjects nih.gov. In one study, the concentration of N-acetylornithine was found to be a potent biomarker to discriminate between the control and diabetic groups nih.gov. The median concentration increased from 0.41 µM in the control group to 1.55 µM in the diabetic group nih.gov. The underlying reasons for this increase are still under investigation, but it has been hypothesized that it may be related to an increased availability of acetate in diabetic individuals nih.gov. This suggests a potential, though not yet fully understood, role for this compound in the pathophysiology of diabetes-related ocular complications nih.gov.
Table 3: this compound in Mammalian Fluids
| Mammalian Context | Fluid | Observation | Reference |
| Human | Blood Plasma | Minor component, average concentration of 1.1 +/- 0.4 μmol/L. | targetmol.com |
| Human | Urine | Present in very small amounts. | targetmol.com |
| Human (Type 2 Diabetes) | Aqueous Humor | Significantly increased levels compared to non-diabetic individuals. | nih.gov |
Regulation of N 5 Acetyl L Ornithine Metabolism
Enzymatic Feedback Inhibition
A primary mechanism for regulating the biosynthesis of N(5)-Acetyl-L-ornithine is through enzymatic feedback inhibition. This process involves the end-product of a metabolic pathway inhibiting an enzyme that functions early in the pathway, thereby controlling its own production. In the context of arginine biosynthesis, where this compound is a key intermediate, the final product, L-arginine, acts as an allosteric inhibitor of N-acetylglutamate kinase (NAGK). mdpi.com
NAGK catalyzes the phosphorylation of N-acetylglutamate, a crucial committed step in the pathway leading to ornithine and subsequently arginine. mdpi.com The binding of arginine to a regulatory site on the NAGK enzyme reduces its catalytic activity, thus slowing down the entire biosynthetic pathway. mdpi.com This allosteric regulation is a well-characterized control point in bacteria, fungi, and plants. mdpi.com Another enzyme, N-acetylglutamate synthase (NAGS), which catalyzes the first step of the pathway, is also subject to allosteric control by arginine in prokaryotes and likely in plants. mdpi.com
Table 1: Key Enzymes in this compound Metabolism and Their Inhibitors
| Enzyme | Abbreviation | Role in Pathway | Inhibitor | Organism(s) |
| N-acetylglutamate synthase | NAGS | Catalyzes the first step in ornithine biosynthesis | L-Arginine | Bacteria, Plants |
| N-acetylglutamate kinase | NAGK | Catalyzes the second, often rate-limiting, step | L-Arginine | Bacteria, Fungi, Plants |
Phytohormonal Regulation in Plants (e.g., Jasmonate Induction)
In plants, the metabolism of ornithine and its derivatives is integrated with defense signaling pathways, often mediated by phytohormones. The plant hormone jasmonic acid and its volatile derivative, methyl jasmonate (MeJA), are key signaling molecules that trigger defense responses against herbivores and pathogens. nih.gov Research in Arabidopsis thaliana has shown that MeJA strongly induces the production of Nδ-acetylornithine, a structural isomer of this compound (also known as Nα-acetyl-L-ornithine). nih.gov
This induction is mediated by an Orn Nδ-acetyltransferase, NATA1, which is transcriptionally upregulated by MeJA. nih.gov This enzyme acetylates the delta (δ) amino group of L-ornithine, a direct precursor in the cyclic pathway of this compound synthesis. nih.gov While Nδ-acetylornithine functions as a defensive compound against insects like the green peach aphid (Myzus persicae), its jasmonate-induced synthesis demonstrates a direct link between phytohormonal signaling and the acetylation of ornithine. nih.gov This suggests that under conditions of biotic stress, the ornithine pool can be redirected towards the synthesis of defense compounds, thereby influencing the flux through the primary pathway leading to this compound and arginine. nih.gov
Environmental Factor Influence (e.g., Iron Availability in Fungi)
The metabolism of this compound is also influenced by environmental factors, a notable example being iron availability in fungi. Iron is an essential micronutrient, but its acquisition can be challenging for pathogenic fungi within a host environment. To overcome this, many fungi synthesize and secrete high-affinity iron-chelating molecules called siderophores. nih.gov
The biosynthesis of these siderophores is directly linked to ornithine metabolism. L-ornithine is the primary precursor for fungal siderophores. nih.govnih.gov The first committed step in the synthesis of hydroxamate siderophores is the N5-hydroxylation of L-ornithine, a reaction catalyzed by the enzyme L-ornithine N5-oxygenase, such as SidA in Aspergillus fumigatus. nih.govmdpi.com
Under conditions of iron starvation, fungi significantly upregulate the expression of genes involved in both siderophore biosynthesis and the arginine biosynthesis pathway to increase the production of the ornithine precursor. nih.govnih.gov This response highlights a critical environmental control mechanism where low iron levels trigger an increased metabolic flux towards ornithine, which serves as a branch point for both arginine (via this compound) and siderophore synthesis. nih.gov This ensures the fungus can efficiently scavenge iron from its surroundings. nih.gov
Comparative Regulatory Strategies Across Organisms
The regulation of this compound metabolism showcases diverse strategies across different kingdoms of life, primarily centered around controlling the biosynthesis of its downstream product, arginine.
In Bacteria , such as Escherichia coli, regulation is predominantly achieved at the transcriptional level. The expression of the arg genes, which encode the arginine biosynthetic enzymes, is controlled by the ArgR repressor protein. researchgate.netasm.org In the presence of sufficient arginine, ArgR binds to operator regions in the DNA, repressing the transcription of these genes. researchgate.net When arginine levels are low, the repressor is inactivated, allowing for gene expression and enzyme synthesis. researchgate.net
In Plants , regulation appears to rely more heavily on post-translational mechanisms, specifically the allosteric feedback inhibition of NAGK by arginine. mdpi.comresearchgate.net This provides a rapid and direct way to modulate the pathway's flux in response to immediate metabolic needs. Additionally, there is evidence for the coordinated regulation of gene expression for enzymes like NAGS and NAGK in response to the plant's demand for arginine during growth and development. researchgate.netnih.gov
In Fungi , a combination of regulatory mechanisms is employed. Similar to other organisms, feedback inhibition of key enzymes occurs. Furthermore, as seen in Aspergillus fumigatus and Candida albicans, the arginine biosynthesis pathway is transcriptionally co-regulated with pathways for iron acquisition. nih.govasm.org Iron starvation leads to the upregulation of arginine biosynthetic genes to supply the ornithine precursor for siderophore synthesis. nih.govnih.gov
Table 2: Comparison of Primary Regulatory Strategies for Arginine Biosynthesis
| Organism Group | Primary Regulatory Mechanism | Key Molecules |
| Bacteria | Transcriptional Repression | ArgR Repressor, Arginine |
| Plants | Allosteric Feedback Inhibition | N-acetylglutamate kinase (NAGK), Arginine |
| Fungi | Transcriptional Co-regulation with Environmental Responses | Iron-responsive transcription factors, Arginine |
Gene Expression Modulation
The synthesis of this compound is fundamentally controlled by the expression levels of the genes encoding the requisite biosynthetic enzymes. The modulation of these genes is a critical layer of regulation.
In bacteria, the arginine regulon provides a classic example of gene expression control. The ArgR repressor, when bound to its corepressor L-arginine, negatively regulates the transcription of the entire suite of arg biosynthetic genes. asm.orgnih.gov This ensures that the enzymatic machinery is synthesized only when arginine is scarce.
In plants, the expression of genes encoding enzymes for arginine synthesis, including NAGS, NAGK, N-acetylornithine:glutamate (B1630785) acetyltransferase (NAOGAcT), and N-acetylornithine deacetylase (NAOD), appears to be coordinately regulated. researchgate.netnih.gov Their transcript levels change in concert in response to varying demands for arginine throughout the plant's life cycle, suggesting a common transcriptional control network. researchgate.net
In fungi, gene expression is often tied to environmental stress responses. For instance, in Aspergillus fumigatus, deficiency in arginine biosynthesis, which relies on the ornithine pool, has been shown to decrease siderophore production, linking the expression of arginine pathway genes to iron homeostasis. nih.gov Similarly, in the pathogenic yeast Candida albicans, genes related to arginine biosynthesis (ARG1, ARG3, ARG4, ARG5,6) are significantly upregulated during interactions with other microbes in biofilms, indicating that gene expression is modulated by complex biotic signals in its environment. asm.org
Analytical Methodologies in N 5 Acetyl L Ornithine Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental in the separation and analysis of N(5)-Acetyl-L-ornithine from complex biological matrices. These techniques offer high sensitivity and specificity, which are essential for metabolic studies.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, chemical derivatization is a necessary prerequisite to increase their volatility. This process typically involves the conversion of the amino and carboxylic acid groups into less polar and more volatile derivatives.
In the context of analyzing N-acetylated amino acids, a two-step derivatization process is often employed. This can involve an initial esterification followed by acylation. For instance, the sample can be treated with an acidic alcohol to form methyl esters, followed by a reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) to derivatize the amino groups. nih.gov The resulting derivatives are then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for confident identification and quantification. GC-MS has been successfully used to identify and quantify various N-acetylated amino acids in biological fluids such as urine. researchgate.net
Table 1: GC-MS Parameters for Analysis of N-Acetylated Amino Acids
| Parameter | Typical Conditions |
|---|---|
| Derivatization | Two-step: Esterification (e.g., 2 M HCl in Methanol) followed by Acylation (e.g., PFPA in ethyl acetate) nih.gov |
| GC Column | Capillary columns suitable for amino acid derivative separation |
| Carrier Gas | Helium at a constant flow rate nih.gov |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| MS Detection | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in metabolomics and bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. For a polar compound like this compound, hydrophilic interaction chromatography (HILIC) is a particularly suitable separation technique. nih.govbevital.no HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes. nih.govbevital.no
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for accurate quantification even in complex biological samples like plasma. bevital.nonih.gov LC-MS/MS methods have been developed for the quantification of structurally related compounds like ornithine in human plasma, demonstrating the technique's robustness for amino acid analysis. nih.govnih.gov
Table 2: LC-MS/MS Parameters for Analysis of Related Amino Acids
| Parameter | Typical Conditions |
|---|---|
| LC Column | HILIC silica (B1680970) column nih.govbevital.no |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) nih.gov |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode bevital.nonih.gov |
| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode bevital.no |
| Internal Standard | Stable isotope-labeled analogue of the analyte nih.gov |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of various compounds. While LC-MS/MS is often preferred for its higher specificity, HPLC with other detectors, such as fluorescence or UV detectors, can also be employed for the analysis of this compound. To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag is a common strategy for amino acid analysis.
For instance, reagents that react with the primary amine group of this compound can be used to introduce a fluorophore, allowing for highly sensitive fluorescence detection. Reversed-phase HPLC is a common separation mode, where a nonpolar stationary phase is used with a polar mobile phase. The choice of the column and mobile phase composition is critical to achieve good resolution of the analyte from other components in the sample. HPLC methods have been developed for a wide range of N-acetylated compounds, demonstrating the adaptability of this technique. nih.gov
Spectrophotometric and Spectroscopic Assays
Spectrophotometric and spectroscopic assays offer alternative or complementary approaches to chromatographic methods for the analysis of this compound. These methods are often used for enzymatic assays and structural elucidation.
Ninhydrin-based assays are a classic method for the colorimetric detection and quantification of primary and secondary amines, including amino acids. Ninhydrin (B49086) reacts with the free amino group of an analyte to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically. nih.gov
A novel ninhydrin-based assay has been developed to screen for inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE), an enzyme that catalyzes the deacetylation of Nα-acetyl-L-ornithine. nih.govresearchgate.netnih.gov This assay utilizes a synthetic substrate analog, N5,N5-di-methyl Nα-acetyl-L-ornithine. nih.govresearchgate.netnih.gov The enzymatic cleavage of the acetyl group exposes the primary amine, which then reacts with ninhydrin to produce a quantifiable color change. researchgate.net This method is advantageous as it avoids interference from potential inhibitors that absorb in the UV region, a limitation of some other assays that monitor the reaction at 214 nm. nih.govresearchgate.netnih.gov
Table 3: Comparison of ArgE Enzyme Assays
| Assay Type | Substrate | Detection Principle | Wavelength | Advantages |
|---|---|---|---|---|
| Ninhydrin-Based Assay | N5,N5-di-methyl Nα-acetyl-L-ornithine nih.gov | Colorimetric detection of the primary amine product with ninhydrin nih.gov | Visible range (for Ruhemann's purple) | Superior for screening inhibitors that absorb in the UV region nih.govresearchgate.netnih.gov |
| 214 nm Assay | Nα-acetyl-L-ornithine | Spectrophotometric monitoring of peptide bond cleavage frontiersin.org | 214 nm frontiersin.org | Continuous monitoring of the reaction |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals can be used to confirm the structure of this compound. For instance, characteristic signals for the acetyl methyl protons, the protons of the ornithine backbone, and the protons adjacent to the amino and carboxyl groups can be observed. nih.gov Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov NMR is not only used for structural confirmation of the synthesized compound but can also be employed to monitor enzymatic reactions and to identify metabolites in complex mixtures.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nα-acetyl-L-ornithine |
| N5,N5-di-methyl Nα-acetyl-L-ornithine |
| Ornithine |
| Ruhemann's purple |
UV Absorbance-Based Assays
Direct quantification of this compound using UV absorbance is not a commonly employed method, as the molecule itself does not possess a strong chromophore that absorbs light in the near-UV range (260-340 nm). While the cleavage of amide bonds can be monitored by the decrease in absorbance at very low wavelengths (around 214 nm), this method is well-documented for the isomer Nα-acetyl-L-ornithine and is prone to interference from many other biological molecules that absorb in this region nih.govfrontiersin.org.
A more robust and specific approach involves coupled enzymatic assays where the product of a reaction involving this compound is linked to a second reaction that generates a UV-absorbing product. For instance, the activity of a putative this compound deacetylase could be measured by quantifying the L-ornithine produced. This L-ornithine can then serve as a substrate for ornithine-δ-aminotransferase (OAT). In the presence of α-ketoglutarate, OAT converts ornithine to glutamate-5-semialdehyde, a reaction that can be coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm realgenelabs.comnih.gov. This indirect spectrophotometric method provides high specificity and allows for continuous monitoring of enzyme activity.
Table 1: Principle of a Coupled UV Absorbance-Based Assay for this compound Deacetylase Activity
| Step | Reaction | Analytical Measurement |
| 1 | This compound + H₂O → L-Ornithine + Acetate (B1210297) | (Enzyme: this compound Deacetylase) |
| 2 | L-Ornithine + α-Ketoglutarate → Glutamate-5-Semialdehyde + L-Glutamate | (Enzyme: Ornithine-δ-Aminotransferase) |
| 3 | Glutamate-5-Semialdehyde + NADH + H⁺ → L-Proline + NAD⁺ + H₂O | (Enzyme: Pyrroline-5-carboxylate reductase) |
| Overall | The rate of this compound consumption is proportional to the rate of NADH oxidation. | Monitor the decrease in absorbance at 340 nm. |
Enzymatic Assays for Characterization and Activity Measurement
Enzymatic assays are fundamental for characterizing the enzymes that produce or consume this compound. These assays typically rely on the specific detection of either the substrate's disappearance or the product's appearance over time.
Given the challenges with direct spectrophotometric detection, coupled-enzyme systems featuring fluorometric or colorimetric endpoints are often preferred for their enhanced sensitivity and specificity. A prime example is the measurement of this compound deacetylase activity. The enzyme hydrolyzes this compound to produce L-ornithine and acetate. The rate of this reaction can be determined by quantifying the L-ornithine product. Commercially available assay kits provide a sensitive method for ornithine detection, often employing an enzyme mix that converts ornithine into an intermediate that reacts with a probe to generate a stable fluorometric (Ex/Em = 535/587 nm) or colorimetric signal . This two-step approach allows for the specific measurement of the deacetylase activity with minimal interference from other components in the sample.
Table 2: Components of a Coupled Fluorometric Assay for this compound Deacetylase
| Component | Function |
| Assay Buffer | Provides optimal pH and ionic conditions for the enzymes. |
| This compound | The substrate for the primary enzyme being assayed. |
| This compound Deacetylase | The enzyme of interest (e.g., from a cell lysate or purified). |
| Ornithine Converter Enzyme Mix | Converts the product, L-ornithine, into an intermediate. |
| Fluorometric Probe | Reacts with the intermediate to produce a fluorescent signal. |
| Positive Control (L-Ornithine) | Used to generate a standard curve for quantifying the product. |
Stable Isotope Labeling Approaches in Metabolic Flux Analysis
Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways in living systems, a field known as Metabolic Flux Analysis (MFA) mdpi.comnih.gov. This approach is particularly valuable for tracking the flow of atoms through the arginine biosynthesis pathway, where this compound is an intermediate.
In a typical experiment, cells or organisms are supplied with a substrate enriched with a stable isotope, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine masonaco.orgchempep.com. As the organism metabolizes the labeled substrate, the isotopes are incorporated into various downstream metabolites. After the system reaches an isotopic steady state, the metabolites are extracted and analyzed, most commonly by Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy nih.goveurisotop.comisotope.com.
By measuring the mass distribution of the isotopologues (molecules that differ only in their isotopic composition) of this compound and other related compounds like glutamate (B1630785), ornithine, and arginine, researchers can deduce the relative activities of the metabolic pathways contributing to their synthesis nih.govnih.gov. For example, by tracing the incorporation of ¹⁵N from glutamine into this compound, the flux through the linear arginine biosynthetic pathway can be quantified. This provides critical insights into how metabolic networks are regulated and respond to genetic or environmental changes researchgate.net.
Table 3: Workflow for Stable Isotope-Based Metabolic Flux Analysis of the this compound Pathway
| Step | Description | Key Information Gained |
| 1. Labeling | Culture cells with a defined medium containing a stable isotope-labeled substrate (e.g., U-¹³C-Glucose). | Introduction of an isotopic tracer into the metabolic network. |
| 2. Sampling | Harvest metabolites after the system has reached metabolic and isotopic steady-state. | A snapshot of the labeled metabolite pools. |
| 3. Analysis | Separate and detect metabolites using LC-MS to determine the mass isotopomer distributions (MIDs). | Quantitative data on the extent of isotope incorporation into this compound and related metabolites. |
| 4. Modeling | Use computational models to fit the experimental MIDs to a metabolic network model. | Calculation of intracellular reaction rates (fluxes) through the biosynthetic pathway. |
Biotechnological and Research Applications
Genetic Engineering and Metabolic Pathway Manipulation
N(5)-Acetyl-L-ornithine and the enzymes involved in its metabolism are key targets for genetic engineering and the manipulation of metabolic pathways in microorganisms. By modifying the genes responsible for arginine biosynthesis, researchers can alter the production of arginine and its intermediates for various biotechnological purposes. This can include increasing the yield of arginine, a commercially valuable amino acid, or redirecting metabolic flux towards the production of other desired compounds. Understanding the regulation of the arginine biosynthetic pathway is crucial for these efforts.
Enzymatic Substrate Applications in Biochemical Assays
Nα-Acetyl-L-ornithine serves as a crucial substrate in biochemical assays for the identification, differentiation, and characterization of enzymes such as N(α)-acetyl-L-ornithine deacetylase (ArgE) and N-acetyl-L-ornithine transcarbamylase (AOTCase). sigmaaldrich.com These assays are fundamental for studying enzyme kinetics, screening for inhibitors, and understanding the metabolic pathways in which these enzymes participate. The development of a ninhydrin-based assay, which utilizes a synthetic analog, N5, N5-di-methyl Nα-acetyl-L-ornithine, has expanded the toolkit for studying ArgE activity and identifying potential inhibitors. nih.govfrontiersin.org
Potential Research in Plant Stress Response and Immunity
While the role of this compound in plants is less explored than in bacteria, there is potential for research into its involvement in plant stress response and immunity. Ornithine, the product of this compound deacetylation, is a precursor to polyamines, which are known to play a role in plant development and response to various biotic and abiotic stresses. Investigating the regulation of this compound metabolism in plants could provide insights into their defense mechanisms and potentially lead to new strategies for improving crop resilience.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying N(5)-Acetyl-L-ornithine in biological samples?
- Methodological Answer : Quantification typically involves chromatographic or spectrophotometric techniques. For example:
- HPLC : Reverse-phase HPLC with UV detection (210–220 nm) is commonly used, employing pre-column derivatization (e.g., with o-phthalaldehyde) to enhance sensitivity.
- Colorimetric Assays : The ninhydrin assay reacts with free amino groups, producing a measurable color change (absorbance at 570 nm). This method requires careful calibration to avoid interference from other amino acids or metabolites .
- Mass Spectrometry : LC-MS/MS provides high specificity, especially in complex matrices like cell lysates or serum. Stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound) improve accuracy .
Q. How is this compound synthesized for experimental use, and what purity validation steps are required?
- Methodological Answer : Synthesis often follows enzymatic or chemical routes:
- Enzymatic Synthesis : Using purified N-acetyltransferases (e.g., from Escherichia coli) to acetylate L-ornithine. Reaction conditions (pH 7.5–8.5, 37°C) and ATP cofactors must be optimized.
- Chemical Synthesis : Acetylation of L-ornithine with acetic anhydride in alkaline conditions. Post-synthesis, purity is validated via:
- HPLC : Retention time comparison with standards.
- NMR : Confirmation of acetyl group integration (¹H NMR: δ 2.05 ppm for methyl protons) and chiral purity .
Q. What is the role of this compound in microbial arginine biosynthesis?
- Methodological Answer : In E. coli, this compound is a key intermediate in the acetylated pathway of arginine biosynthesis. It is hydrolyzed by N(alpha)-acetyl-L-ornithine deacetylase (ArgE) to yield L-ornithine, which enters the urea cycle. Knockout studies of argE in E. coli result in auxotrophy for arginine, confirming its metabolic necessity .
Advanced Research Questions
Q. How can structural biology tools resolve discrepancies in enzymatic mechanisms involving this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve enzyme-substrate complexes (e.g., N-acetylornithine transcarbamoylase) to identify active-site residues and binding modes. For example, studies on Xanthomonas campestris revealed conformational changes upon substrate binding .
- Molecular Dynamics Simulations : Compare substrate-enzyme interactions across homologs to explain kinetic variations (e.g., Km differences between bacterial and eukaryotic enzymes).
- Cross-Validation : Pair structural data with site-directed mutagenesis and enzyme assays to validate mechanistic hypotheses .
Q. What experimental strategies can address contradictions in metabolic flux data for this compound pathways?
- Methodological Answer :
- Isotopic Tracer Studies : Use ¹³C-labeled glucose or acetate to trace carbon flow through the pathway. Compare flux distributions in wild-type vs. knockout strains (e.g., argE mutants) using GC-MS .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify regulatory nodes (e.g., feedback inhibition by arginine).
- Control Experiments : Replicate studies under standardized conditions (pH, temperature, growth phase) to minimize environmental variability .
Q. How can computational modeling predict the impact of this compound accumulation on cellular homeostasis?
- Methodological Answer :
- Constraint-Based Modeling : Use genome-scale metabolic models (e.g., E. coli iJO1366) to simulate flux redistribution under this compound accumulation. Identify compensatory pathways (e.g., polyamine synthesis).
- Kinetic Modeling : Incorporate enzyme kinetic parameters (e.g., Vmax, Km) to predict metabolite pool dynamics. Tools like COPASI or SBML are recommended.
- Validation : Compare predictions with experimental data from chemostat cultures or metabolomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
